5alpha-Androstan-3beta-ol

Description

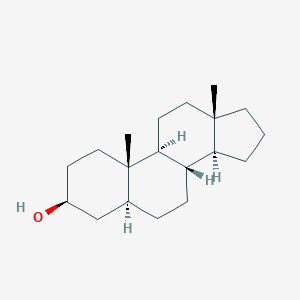

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-LOVVWNRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036514 |

Source

|

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1224-92-6 |

Source

|

| Record name | 5α-Androstan-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androstan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3β,5α)-Androstan-3-ol-17-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the steroid hormone commonly known as Epiandrosterone. As a key metabolite in androgen biosynthesis, a thorough understanding of its chemical identity, biological functions, and analytical methodologies is crucial for researchers in endocrinology, pharmacology, and drug development. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale, reflecting a field-proven perspective on this important molecule.

Nomenclature and Identification: Establishing a Clear Chemical Identity

Precise communication in science begins with accurate nomenclature. The steroid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) standards, but is also known by several common or trivial names.

IUPAC Name

The formal IUPAC name for this compound is (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one [1][2]. This systematic name precisely describes the stereochemistry and structure of the molecule's complex tetracyclic system, which is foundational for its biological activity.

A more commonly used and equally correct systematic name is (3β,5α)-3-hydroxy-androstan-17-one [3][4][5]. This name is often preferred for its conciseness while still defining the critical stereochemical configurations at the 3 and 5 positions of the androstane core.

Common Synonyms and Identifiers

In literature and commercial sources, this compound is frequently referred to by a variety of synonyms. Recognizing these is essential for comprehensive literature searches and material sourcing.

-

Epiandrosterone : This is the most common trivial name and is widely used in biochemical and pharmacological literature[1][2][6]. It is a metabolite of dehydroepiandrosterone (DHEA)[1][6][7].

The compound is uniquely identified by its CAS Registry Number: 481-29-8 [1][2][3][4][5][9][11].

Physicochemical Properties

Understanding the physical and chemical properties of Epiandrosterone is fundamental for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₀O₂ | [1][2][3][4] |

| Molecular Weight | 290.44 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 172-174 °C | [4] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and DMSO. | [4][5] |

| Stereochemistry | 3β-hydroxy, 5α-androstane | [1][4] |

Biological Significance and Metabolic Context

Epiandrosterone is not merely an inert metabolite; it is an active participant in the complex web of steroidogenesis and possesses its own biological activities.

Metabolic Pathway

Epiandrosterone is an endogenous steroid hormone produced in the adrenal glands, gonads, and brain[6]. It is a key metabolite of DHEA, formed through the action of the enzyme 5α-reductase[2][12]. It serves as a precursor to the more potent androgen, dihydrotestosterone (DHT), also known as androstanolone[6][7][13][14]. The metabolic cascade positions Epiandrosterone at a crucial juncture in androgen synthesis.

The following diagram illustrates the core metabolic pathway involving Epiandrosterone.

Caption: Metabolic conversion pathway of DHEA to DHT, highlighting the role of Epiandrosterone.

Biological Activity

Epiandrosterone itself is considered a steroid hormone with weak androgenic activity[2]. Its primary significance stems from its conversion to DHT, a potent androgen responsible for the development of male secondary sexual characteristics[6][13]. DHT has a higher binding affinity for the androgen receptor than testosterone[15].

Beyond its role as an androgen precursor, Epiandrosterone has been investigated for other physiological effects. It has been shown to act as a negative non-competitive modulator of the GABA-A receptor and may signal through the N-methyl-D-aspartate (NMDA) receptor, suggesting potential neurosteroid activity[1][4]. Additionally, it can inhibit the pentose phosphate pathway[1][7][12].

Experimental Protocol: Quantification of Epiandrosterone in Human Plasma by LC-MS/MS

This section outlines a robust, self-validating protocol for the sensitive and specific quantification of Epiandrosterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind key steps is explained to provide a deeper understanding of the methodology.

Principle

This method relies on the high selectivity of tandem mass spectrometry to distinguish Epiandrosterone from other endogenous steroids, coupled with the separation power of liquid chromatography. An isotopically labeled internal standard (IS), such as Epiandrosterone-d5, is used to correct for matrix effects and variations in sample preparation and instrument response, ensuring accuracy and precision.

Materials and Reagents

-

Epiandrosterone certified reference standard

-

Epiandrosterone-d5 (or other suitable stable isotope-labeled IS)

-

HPLC-grade Methanol, Acetonitrile, Water

-

Formic Acid, ACS grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Rationale: To create a calibration curve for quantification and to validate the accuracy and precision of the assay run.

-

Steps:

-

Prepare primary stock solutions of Epiandrosterone and Epiandrosterone-d5 in methanol (1 mg/mL).

-

Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).

-

Prepare separate QC stock solutions and dilute to low, medium, and high concentrations.

-

Store all solutions at -20°C.

-

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Rationale: To isolate the analyte from complex plasma matrix components (proteins, phospholipids) that can interfere with ionization (ion suppression/enhancement). LLE is a robust method for non-polar steroids.

-

Steps:

-

Thaw plasma samples, calibrators, and QCs on ice.

-

To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.

-

Add 1 mL of MTBE.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

-

-

LC-MS/MS Analysis:

-

Rationale: Chromatographic separation prevents isomers from co-eluting and interfering with quantification. Tandem MS provides specificity by monitoring a specific precursor-to-product ion transition.

-

Parameters (Example):

-

LC System: UPLC/HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions (example):

-

Epiandrosterone: Q1 273.2 -> Q3 255.2 (loss of H₂O)

-

Epiandrosterone-d5: Q1 278.2 -> Q3 260.2

-

-

-

-

Data Analysis:

-

Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve, which corrects for variability.

-

Steps:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Plot the Peak Area Ratio against the nominal concentration of the calibrators.

-

Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Calculate the concentration of Epiandrosterone in unknown samples and QCs using the regression equation.

-

The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of nominal value) for the run to be considered valid.

-

-

Workflow Visualization

Caption: Workflow for the quantification of Epiandrosterone in plasma by LC-MS/MS.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441302, Epiandrosterone. Retrieved from [Link].

-

Wikipedia (n.d.). Epiandrosterone. Retrieved from [Link].

-

Stárka, L., Dušková, M., & Hill, M. (2015). Human liver S9 fractions: metabolism of dehydroepiandrosterone, epiandrosterone, and related 7-hydroxylated derivatives. The Journal of Steroid Biochemistry and Molecular Biology, 145, 141-148. Retrieved from [Link].

-

Wikipedia (n.d.). 5α-Reductase. Retrieved from [Link].

-

Inxight Drugs (n.d.). EPIANDROSTERONE. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446934, 5alpha-Androstane-3beta,17alpha-diol. Retrieved from [Link].

-

WebMD (n.d.). Epiandrosterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link].

-

Patsnap Synapse (2024). What is the mechanism of Androstanolone? Retrieved from [Link].

-

Wikipedia (n.d.). Androstanolone. Retrieved from [Link].

-

Azzouni, F., Godoy, A., Li, Y., & Mohler, J. (2012). The 5 alpha-reductase isozyme family: a review of basic biology and their role in human diseases. Urologic Oncology: Seminars and Original Investigations, 30(2), 177-186. Retrieved from [Link].

-

BSL Nutra (n.d.). Epi-Andro 50™. Retrieved from [Link].

-

DrugFuture (n.d.). Epiandrosterone. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242332, 5alpha-Androstane-3beta,17beta-diol. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Epiandrosterone. In NIST Chemistry WebBook. Retrieved from [Link].

-

Meridian Valley Lab (n.d.). 5a-Reductase: What It Means for Hormonal Balance. Retrieved from [Link].

-

Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11–S21. Retrieved from [Link].

-

CrazyBulk UK (2024). Epiandrosterone Review | Dosage, Results and Side Effects. Retrieved from [Link].

-

CompTox Chemicals Dashboard (n.d.). 5alpha-Androstane-3alpha,17beta-diol Synonyms. Retrieved from [Link].

-

Wikipedia (n.d.). 3β-Androstanediol. Retrieved from [Link].

- Google Patents (n.d.). CN103102379A - Production method for synthetizing epiandrosterone from single enol ketone acetate.

- Google Patents (n.d.). CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione.

-

Wikipedia (n.d.). 5α-Reductase inhibitor. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432532, 5-Androsten-3-beta-ol-17-one. Retrieved from [Link].

- Google Patents (n.d.). CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material.

-

Patsnap Synapse (2024). What is Androstanolone used for? Retrieved from [Link].

-

Rivarola, M. A., Singleton, R. T., & Migeon, C. J. (1967). Metabolism of testosterone and androstenedione in normal and ovariectomized women. The Journal of Clinical Investigation, 46(12), 2095–2104. Retrieved from [Link].

-

Taylor & Francis (n.d.). Androstanolone – Knowledge and References. Retrieved from [Link].

-

Wikipedia (n.d.). 3α-Androstanediol. Retrieved from [Link].

-

World Anti-Doping Agency (2019). The Prohibited List. Retrieved from [Link].

Sources

- 1. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Epiandrosterone | 481-29-8 [chemicalbook.com]

- 5. Epiandrosterone [drugfuture.com]

- 6. Epiandrosterone: physiological effects and applications_Chemicalbook [chemicalbook.com]

- 7. EPIANDROSTERONE [drugs.ncats.io]

- 8. isotope.com [isotope.com]

- 9. Epiandrosterone [webbook.nist.gov]

- 10. crazybulk.co.uk [crazybulk.co.uk]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. Epiandrosterone | Androgen Receptor modulator| steroid hormone | CAS 481-29-8 | Buy Epiandrosterone from Supplier InvivoChem [invivochem.com]

- 13. What is the mechanism of Androstanolone? [synapse.patsnap.com]

- 14. bslnutra.com [bslnutra.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

endogenous role of 5alpha-Androstan-3beta-ol in humans

An In-Depth Technical Guide to the Endogenous Role of 5α-Androstan-3β,17β-diol in Humans

Abstract

5α-androstane-3β,17β-diol (commonly referred to as 3β-androstanediol or 3β-adiol) is an endogenous steroid hormone that represents a critical nexus in androgen metabolism and signaling. Traditionally viewed as a simple metabolite of the potent androgen 5α-dihydrotestosterone (DHT), contemporary research has unveiled its distinct and significant physiological roles, which are fundamentally different from classical androgenic actions. This guide elucidates the biochemistry, molecular mechanisms, and diverse physiological functions of 3β-adiol. It acts not through the androgen receptor, but as a selective, high-affinity agonist for Estrogen Receptor Beta (ERβ). This interaction mediates a range of non-classical steroid effects, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, neuroprotection, anti-inflammatory responses, and the maintenance of prostate homeostasis. By synthesizing current knowledge, this document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3β-adiol, highlighting its potential as a therapeutic target for neurological, endocrine, and oncological conditions.

Introduction: A Paradigm Shift in Androgen Signaling

The biological effects of androgens have historically been attributed almost exclusively to the activation of the Androgen Receptor (AR) by testosterone and its more potent metabolite, DHT.[1] This AR-centric model, while foundational, is incomplete. It fails to account for a range of physiological responses observed in androgen-sensitive tissues that are not mediated by the AR. The discovery of locally synthesized steroid metabolites with unique receptor-binding profiles has necessitated a paradigm shift.

At the forefront of this new understanding is 5α-androstane-3β,17β-diol (3β-adiol). This steroid is a direct metabolite of DHT but lacks any significant affinity for the AR.[2][3] Instead, it functions as a potent and selective endogenous ligand for Estrogen Receptor Beta (ERβ).[2][4] This singular characteristic positions 3β-adiol as a crucial signaling molecule that functionally converts a potent androgenic signal (DHT) into a selective estrogenic one, thereby mediating a distinct suite of biological effects. This guide explores the endogenous role of 3β-adiol, from its biosynthesis and molecular interactions to its profound impact on human physiology and its potential as a target for novel therapeutic strategies.

Biochemistry and Metabolism of 5α-Androstan-3β-ol

The local concentration and activity of 3β-adiol are tightly regulated by a series of enzymatic conversions that govern its synthesis and subsequent inactivation. These metabolic pathways are active in numerous tissues, including the brain, prostate, and testes, allowing for paracrine and intracrine signaling.[3][5]

Biosynthetic Pathways

3β-adiol is not a primary secretory product of the gonads or adrenal glands but is synthesized peripherally from potent androgen precursors.[2]

-

From Dihydrotestosterone (DHT): The principal pathway involves the conversion of DHT. Testosterone, produced mainly in the testes, is first irreversibly converted to the more potent androgen DHT by the enzyme 5α-reductase.[1] Subsequently, the 3-keto group of DHT is reduced by a 3β-hydroxysteroid dehydrogenase (3β-HSD) to yield 3β-adiol.[3] This final conversion is considered unidirectional, distinguishing it from the reversible formation of its isomer, 3α-androstanediol.[3]

-

From Dehydroepiandrosterone (DHEA): 3β-adiol can also be formed from DHEA, a major adrenal androgen precursor.[2][6] This pathway involves the reduction of DHEA by 5α-reductase and subsequent action of 17β-hydroxysteroid dehydrogenase (17β-HSD).

Catabolism and Inactivation

The biological activity of 3β-adiol is terminated through hydroxylation by the enzyme Cytochrome P450 7B1 (CYP7B1). This enzyme converts 3β-adiol into inactive 6α- or 7α-hydroxy-triols, providing a critical regulatory checkpoint for its signaling cascade.[3]

A Tale of Two Isomers: 3β-adiol vs. 3α-adiol

It is critical to distinguish 3β-adiol from its structural isomer, 5α-androstane-3α,17β-diol (3α-adiol). While both are metabolites of DHT, their stereochemistry at the C3 position confers dramatically different biological activities. This distinction is fundamental for any research or drug development effort in this area.

| Feature | 5α-Androstan-3β,17β-diol (3β-adiol) | 5α-Androstan-3α,17β-diol (3α-adiol) |

| Primary Receptor Target | Estrogen Receptor Beta (ERβ)[2][3] | GABA-A Receptor[3][7] |

| Androgen Receptor (AR) Affinity | None[2] | Weak[7] |

| Estrogen Receptor (ERα/β) Affinity | High for ERβ, low for ERα[2] | Very low for both ERα and ERβ[3][7] |

| Primary Physiological Role | ERβ-mediated genomic signaling, anti-proliferative, anti-inflammatory[2][8] | Neurosteroid, positive allosteric modulator of GABA-A, anxiolytic, anticonvulsant[7][9] |

| Formation from DHT | Unidirectional[3] | Reversible[3] |

Molecular Mechanism of Action: The ERβ Connection

The defining characteristic of 3β-adiol is its function as a selective ERβ agonist. This mechanism underpins all of its known physiological roles and separates it entirely from the actions of its AR-binding precursors.

Receptor Binding Profile

3β-adiol binds to ERβ with high affinity, although it is less potent than 17β-estradiol. In contrast, its affinity for ERα is several-fold lower, and it does not bind to the AR.[2] This selective binding profile suggests that 3β-adiol is a key endogenous modulator of ERβ-specific pathways, particularly in tissues where ERβ is the predominant estrogen receptor, such as the prostate, bone, and certain regions of the brain.[2][3]

| Ligand | Target Receptor | Relative Affinity/Activity |

| 3β-adiol | ERβ | High-affinity agonist (approx. 7% of Estradiol)[2] |

| ERα | Low-affinity agonist (approx. 3% of Estradiol)[2] | |

| AR | No significant binding[2] | |

| GABA-A Receptor | No significant binding[2][3] | |

| DHT | AR | High-affinity agonist[1] |

| ERα / ERβ | No significant binding[5] | |

| Estradiol | ERα / ERβ | High-affinity agonist[2] |

Downstream Signaling

Upon binding to 3β-adiol, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it acts as a ligand-activated transcription factor, binding to estrogen response elements (EREs) or interacting with other transcription factors (e.g., AP-1, Sp1) on the promoters of target genes to regulate their expression. A key example of this is the regulation of the oxytocin promoter, where 3β-adiol, via ERβ, interacts with a composite hormone response element to induce gene expression.[10] This genomic signaling pathway is the primary mechanism through which 3β-adiol exerts its long-term physiological effects.

Endogenous Physiological Roles and Therapeutic Implications

The unique signaling profile of 3β-adiol translates into diverse and physiologically significant functions, many of which offer promising avenues for therapeutic intervention.

Neuroendocrine Regulation and the Stress Response

One of the most well-documented roles of 3β-adiol is the negative regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Testosterone is known to suppress HPA axis reactivity to stress, decreasing the secretion of adrenocorticotropic hormone (ACTH) and corticosterone.[11] This effect was long thought to be AR-mediated. However, compelling evidence shows that this suppression is largely due to the conversion of testosterone and DHT to 3β-adiol within the brain.[3] 3β-adiol acts on ERβ-expressing neurons in the paraventricular nucleus (PVN) of the hypothalamus to inhibit the stress response.[3][11] This action can be blocked by an estrogen receptor antagonist but not by an androgen receptor antagonist, confirming the central role of the 3β-adiol/ERβ pathway.[3][5] This finding suggests that ERβ-selective agonists could be developed to treat stress-related disorders with a dysregulated HPA axis, such as anxiety and depression.[2]

Neuroprotection and Anti-inflammatory Effects in the CNS

Beyond the HPA axis, 3β-adiol exhibits potent anti-inflammatory and neuroprotective properties within the central nervous system. In human brain microvascular endothelial cells, 3β-adiol has been shown to decrease the expression of cytokine-induced inflammatory markers like cyclooxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1).[8] This anti-inflammatory action is ER-dependent and suggests a role for 3β-adiol in protecting the integrity of the blood-brain barrier and mitigating neuroinflammation, a key pathological feature of many neurodegenerative diseases.[8][12]

Prostate Homeostasis and Cancer Prevention

While DHT is a primary driver of prostate growth and is implicated in benign prostatic hyperplasia (BPH) and prostate cancer, its metabolite 3β-adiol has the opposite effect.[4][13] The prostate gland is rich in ERβ, and 3β-adiol is considered its primary endogenous ligand in this tissue.[2][3] Activation of ERβ by 3β-adiol exerts anti-proliferative and pro-apoptotic effects in prostate cancer cells.[2][4][14] This creates a local, self-regulating system where the potent growth-promoting androgen (DHT) is converted into a growth-inhibiting, ERβ-mediated signal (3β-adiol). A decline in 3β-adiol levels with age has been noted in men with prostate disease, suggesting that maintaining adequate levels of this metabolite may be protective.[4] This positions the 3β-adiol/ERβ axis as a compelling target for prostate cancer prevention and treatment strategies.[14]

Regulation of Spermatogenesis

Emerging evidence indicates a role for 3β-adiol in male fertility. Although spermatogenesis is critically dependent on testosterone, germ cells themselves do not express the androgen receptor.[15] However, spermatogonia do express ERβ. Studies have shown that 3β-adiol can directly stimulate the premitotic DNA synthesis of spermatogonia in vitro, an effect not seen with DHT.[15] Given that high levels of 3β-adiol are found in the testes, it is proposed to act as a paracrine growth factor for germ cells, supporting their proliferation via an ERβ-dependent mechanism.[15]

Methodologies for the Study of 5α-Androstan-3β-ol

Accurate quantification and functional assessment are paramount for elucidating the role of 3β-adiol in health and disease. As a non-classical steroid, its study requires specific and validated methodologies.

Quantification in Biological Matrices

Given its low circulating concentrations (pg/mL range), highly sensitive and specific analytical methods are required.[2] While immunoassays can be used for screening, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive quantification due to its superior specificity and accuracy.[16]

-

Causality: This protocol employs a "dilute-and-shoot" approach after protein precipitation, which is a rapid and robust method for removing the bulk of interfering proteins. A deuterated internal standard (3β-adiol-d3) is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, ensuring accuracy. Derivatization with a reagent like dansyl chloride may be used to enhance ionization efficiency and improve sensitivity for steroids, which can have poor ionization in their native form.

-

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of serum/plasma, add 10 µL of an internal standard working solution (e.g., 5 ng/mL 3β-adiol-d3 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

(Optional) Derivatization:

-

Reconstitute the dried extract in 50 µL of derivatization buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9.5).

-

Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Incubate at 60°C for 10 minutes. Cool to room temperature.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in 100 µL of mobile phase A.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient starting from ~60% B to 95% B over several minutes to ensure separation from isomers.

-

Flow Rate: 0.4 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both native 3β-adiol and the deuterated internal standard must be optimized. For the dansylated derivative, the precursor ion will be [M+H]+ of the derivatized steroid.

-

-

-

Data Analysis:

-

Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).

-

-

Assessment of Biological Activity

To confirm that the observed effects are mediated by ERβ, a reporter gene assay is an indispensable tool. This cell-based assay provides a quantitative measure of a ligand's ability to activate a specific nuclear receptor and induce gene transcription.

-

Causality: This system provides a direct readout of receptor activation. A cell line lacking endogenous ERs (like HEK293T) is used to create a clean background. Co-transfection of an ERβ expression vector and a reporter vector (containing EREs driving a luciferase gene) makes the luciferase signal directly proportional to ERβ activation by the test compound. The inclusion of controls (estradiol as a positive control, DHT as a negative control for ERβ, and an ER antagonist) is critical for validating the specificity of the response.

-

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells using a lipid-based transfection reagent with:

-

An ERβ expression plasmid.

-

An ERE-luciferase reporter plasmid (e.g., pGL3-3xERE-TATA-Luc).

-

A Renilla luciferase plasmid (for normalization of transfection efficiency).

-

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with phenol red-free medium containing charcoal-stripped serum to remove endogenous steroids.

-

Add 3β-adiol at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

-

Include controls: Vehicle (DMSO), positive control (17β-estradiol), and negative controls (DHT).

-

For specificity testing, co-treat with an ER antagonist like Fulvestrant (ICI 182,780).

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize Firefly luciferase activity to Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

-

Conclusion and Future Directions

5α-androstane-3β,17β-diol has emerged from the shadow of its potent androgen precursors to be recognized as a distinct and critical signaling molecule in its own right. Its role as a selective endogenous agonist of ERβ provides a crucial counter-regulatory mechanism to AR-driven processes in tissues like the prostate and offers a unique pathway for steroid hormone action in the brain. The 3β-adiol/ERβ axis represents a paradigm of intracrine signaling where the local metabolic conversion of a hormone dictates its ultimate biological function.

For researchers and drug development professionals, the implications are profound. The targeted modulation of the 3β-adiol/ERβ pathway with selective agonists holds therapeutic promise for a range of conditions, including:

-

Oncology: Prevention and treatment of prostate cancer.

-

Neuroscience: Management of stress-related psychiatric disorders, and mitigation of neuroinflammation in neurodegenerative diseases.

-

Endocrinology: Understanding and potentially treating certain forms of male infertility.

Future research should focus on further delineating the tissue-specific regulation of 3β-adiol synthesis and catabolism, identifying the full spectrum of genes regulated by the 3β-adiol/ERβ complex, and developing highly selective ERβ agonists that mimic the protective effects of this endogenous steroid without off-target effects.

References

-

Wikipedia. (n.d.). 3β-Androstanediol. Retrieved from [Link]

-

Handa, R. J., Weiser, M. J., & Zuloaga, D. G. (2009). A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity. Journal of Neuroendocrinology, 21(4), 351–358. Available from: [Link]

-

Weiser, M. J., & Handa, R. J. (2011). A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis. Frontiers in Endocrinology, 2, 88. Available from: [Link]

-

Oliveira, A. G., et al. (2007). 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats. Steroids, 72(14), 914-22. Available from: [Link]

-

Meridian Valley Lab. (n.d.). 3β-Adiol | Can This Hormone Help Protect From Prostate Cancer?. Retrieved from [Link]

-

Meridian Valley Lab. (n.d.). 3β-Adiol: A Testosterone Metabolite for Prostate Cancer Prevention. Retrieved from [Link]

-

Rupa Health. (n.d.). 5a-Androstanediol. Retrieved from [Link]

-

Pak, T. R., et al. (2013). The androgen metabolite, 5α-androstane-3β,17β-diol (3β-diol), activates the oxytocin promoter through an estrogen receptor-β pathway. Endocrinology, 154(5), 1802-12. Available from: [Link]

-

Zuloaga, D. G., et al. (2012). The Androgen Metabolite, 5α-androstane-3β,17β-diol, Decreases Cytokine-Induced Cyclooxygenase-2, Vascular Cell Adhesion Molecule-1 Expression, and P-Glycoprotein Expression in Male Human Brain Microvascular Endothelial Cells. Endocrinology, 153(10), 4950–4961. Available from: [Link]

-

Sir-petermann, T., et al. (2002). Estrogen receptor beta selective ligand 5alpha-Androstane-3beta, 17beta-diol stimulates spermatogonial deoxyribonucleic acid synthesis in rat seminiferous epithelium in vitro. Endocrinology, 143(9), 3463-9. Available from: [Link]

-

Diotel, N., et al. (2018). Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors. Frontiers in Neuroscience, 12, 759. Available from: [Link]

-

Storbeck, K. H., et al. (2019). Intracrine androgen biosynthesis, metabolism and action revisited. The Journal of Steroid Biochemistry and Molecular Biology, 191, 105361. Available from: [Link]

-

Wikipedia. (n.d.). 3α-Androstanediol. Retrieved from [Link]

-

Reddy, D. S. (2010). The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors. The Journal of pharmacology and experimental therapeutics, 334(3), 1035–1044. Available from: [Link]

-

Shushanov, S., et al. (2017). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. Journal of Chromatography A, 1519, 1-15. Available from: [Link]

Sources

- 1. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 3. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3β-Adiol | Can This Hormone Help Protect From Prostate Cancer? [meridianvalleylab.com]

- 5. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

- 6. A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3α-Androstanediol - Wikipedia [en.wikipedia.org]

- 8. The Androgen Metabolite, 5α-androstane-3β,17β-diol, Decreases Cytokine-Induced Cyclooxygenase-2, Vascular Cell Adhesion Molecule-1 Expression, and P-Glycoprotein Expression in Male Human Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The androgen metabolite, 5α-androstane-3β,17β-diol (3β-diol), activates the oxytocin promoter through an estrogen receptor-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors [frontiersin.org]

- 13. 5a-Androstanediol | Rupa Health [rupahealth.com]

- 14. 3β-Adiol: A Testosterone Metabolite for Prostate Cancer Prevention [meridianvalleylab.com]

- 15. Estrogen receptor beta selective ligand 5alpha-Androstane-3beta, 17beta-diol stimulates spermatogonial deoxyribonucleic acid synthesis in rat seminiferous epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

laboratory synthesis of 5alpha-Androstan-3beta-ol

Application Note: Stereoselective Synthesis of 5 -Androstan-3 -ol via Modified Huang-Minlon Reduction[1]

Executive Summary

This application note details the laboratory-scale synthesis of 5

While many commercial steroid precursors exist, the specific stereochemical requirement of the 5

Key Advantages of This Protocol

-

Stereochemical Retention: Preserves the essential 3

-OH and 5 -

Scalability: The Huang-Minlon modification allows for open-vessel synthesis (avoiding sealed tubes) suitable for gram-scale production.[1]

-

Purity: Avoids the mixture of isomers common in catalytic hydrogenation of unsaturated precursors (e.g., testosterone).[1]

Strategic Analysis: Route Selection

The Stereochemical Challenge

Synthesizing 5

-

Reduction of

double bonds (e.g., Testosterone) often yields a mixture of 5 -

Reduction of C3-ketones (e.g., 5

-androstan-3-one) often yields mixtures of 3

The Solution: Deoxygenation

The optimal strategy is to start with Epiandrosterone , a commercially available precursor where the A/B ring fusion (5

Reaction Pathway Diagram

The following diagram illustrates the transformation and the preservation of stereocenters.

Figure 1: Reaction scheme for the deoxygenation of Epiandrosterone.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | Grade | Role |

| Epiandrosterone | 481-29-8 | >98% | Precursor |

| Hydrazine Hydrate | 7803-57-8 | 80% or 100% | Reducing Agent |

| Potassium Hydroxide (KOH) | 1310-58-3 | Pellets, 85%+ | Base Catalyst |

| Diethylene Glycol (DEG) | 111-46-6 | Reagent Grade | High BP Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 6N | Neutralization |

Step-by-Step Methodology

Phase 1: Hydrazone Formation[1]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (reaching the liquid), and a reflux condenser.

-

Loading: Charge the flask with:

-

5.0 g Epiandrosterone (17.2 mmol)

-

4.0 g KOH pellets (excess)

-

40 mL Diethylene Glycol (DEG)

-

5 mL Hydrazine Hydrate (excess)

-

-

Reflux: Heat the mixture to 120°C with stirring. Maintain reflux for 1 hour .

Phase 2: The Huang-Minlon Modification (Decomposition)[1]

-

Distillation: Remove the reflux condenser and replace it with a distillation head (short path).

-

Temperature Ramp: Gradually increase the heating bath temperature.

-

Target Temperature: Continue heating until the internal temperature reaches 195°C - 200°C .

-

Critical Step: Once at 200°C, replace the reflux condenser (air-cooled or water-cooled is fine at this temp, but ensure no water drips back into the hot oil).[1]

-

-

Decomposition: Reflux at 200°C for 3-4 hours .

Phase 3: Workup and Purification[1]

-

Cooling: Allow the reaction mixture to cool to approx. 50-60°C.

-

Quench: Pour the warm reaction mixture into 200 mL of ice-water .

-

Precipitation: A crude solid will precipitate.[1]

-

-

Acidification: Carefully acidify with 6N HCl to pH ~2-3.

-

Reason: This neutralizes the KOH and ensures the product precipitates fully.[1]

-

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL) or Chloroform.

-

Washing: Wash combined organics with:

-

Water (1 x 50 mL)

-

Saturated NaHCO

(1 x 50 mL) -

Brine (1 x 50 mL)

-

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from Acetone/Hexane or Methanol .[1]

Workflow Visualization

Figure 2: Operational workflow for the modified Huang-Minlon reduction.[1]

Characterization & Validation

To confirm the identity of 5

Physical Constants

| Property | Starting Material (Epiandrosterone) | Product (5 | Note |

| Molecular Weight | 290.44 g/mol | 276.46 g/mol | Loss of Oxygen (-16 mass units approx) |

| Melting Point | 174-176°C | 150-152°C | Distinct depression indicates conversion |

| Appearance | White crystalline powder | White crystalline powder | - |

| Solubility | Ethanol, Chloroform | Ethanol, Chloroform | - |

Spectroscopic Validation

-

IR Spectroscopy:

-

1H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (GC-MS):

-

Parent ion

at m/z 276 .[1]

-

Troubleshooting & Critical Control Points

-

Incomplete Reaction (Temperature): The reaction must reach ~195-200°C. If the temperature stalls at 140-150°C, too much water/hydrazine remains.[1] Resume distillation until the temperature rises.

-

Product Loss (Workup): The product is a mono-alcohol and is relatively non-polar.[1] Ensure the extraction solvent (EtOAc or Chloroform) volume is sufficient.[1] Do not use Diethyl Ether if the volume is large, as flammability becomes a risk near the hot mantle.[1]

-

Stereochemical Integrity: The 3

-OH is thermodynamically stable (equatorial).[1] However, if the base concentration is too high or temperature exceeds 220°C, minor elimination to the alkene (

References

-

Huang-Minlon. (1946).[1] Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method.[1] Journal of the American Chemical Society, 68(12), 2487–2488.[1]

-

Steraloids, Inc. (2017).[1] Safety Data Sheet: 5

-androstan-3 -

Cayman Chemical. (2023).[1] 5

-Androstan-3 -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 441302, Epiandrosterone.[1][7] PubChem.

Sources

- 1. Epiandrosterone [webbook.nist.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5α-Androstan-3β-ol-17-one, TMS [webbook.nist.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. isotope.com [isotope.com]

- 7. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 8. 5α-Androstan-3β-ol | CAS 1224-92-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols: Development of a Specific Immunoassay for 5α-Androstan-3β-ol

Introduction: The Significance of 5α-Androstan-3β-ol Quantification

5α-Androstan-3β-ol, also known as epiandrosterone, is a metabolite of dehydroepiandrosterone (DHEA) and a precursor to more potent androgens like testosterone and estradiol. Its q[1]uantification in biological matrices is of significant interest to researchers in endocrinology, clinical chemistry, and drug development for its role in various physiological and pathological processes. Immunoassays offer a sensitive, high-throughput, and cost-effective method for such quantification, but their development hinges on the production of highly specific antibodies that can distinguish 5α-Androstan-3β-ol from a myriad of structurally similar endogenous steroids. This [2][3][4]guide provides a comprehensive overview of the principles and detailed protocols for the development of specific antibodies and their application in an immunoassay for 5α-Androstan-3β-ol.

Principle of Steroid Immunoassay Development

Steroids, being small molecules (haptens), are not immunogenic on their own. To el[5]icit an immune response, they must be covalently linked to a larger carrier molecule, typically a protein, to form an immunogen. This [5][6]process of hapten-carrier conjugation is the cornerstone of developing anti-steroid antibodies. The specificity of the resulting antibodies is critically influenced by the site on the steroid molecule used for conjugation. By exposing unique structural features of the target steroid while masking common ones, it is possible to generate antibodies that can discriminate between closely related molecules.

PART 1: Immunogen Synthesis

The generation of a robust immune response and the ultimate specificity of the antibody are critically dependent on the design and synthesis of the immunogen. This involves a two-step process: hapten synthesis and conjugation to a carrier protein.

Hapten Synthesis: Strategic Derivatization of 5α-Androstan-3β-ol

To conjugate 5α-Androstan-3β-ol to a carrier protein, a reactive functional group must be introduced onto the steroid backbone. This "linker" or "spacer" arm is typically a short chain carboxylic acid or amine. The position of this linker is paramount for antibody specificity. For 5α-Androstan-3β-ol, derivatization at a position distant from the defining 3β-hydroxyl and 5α-androstane core will maximize the exposure of these key epitopes to the immune system. Positions such as C-1, C-7, or C-17 are often considered for derivatization to preserve the specific chemical moieties in rings A or D.

A co[7]mmon strategy involves the introduction of a carboxymethyl oxime (CMO) group. For instance, converting the 17-keto group of 5α-Androstan-3β-ol-17-one (epiandrosterone) to a CMO derivative creates a carboxylic acid handle suitable for conjugation.

Materials:

-

5α-Androstan-3β-ol-17-one (Epiandrosterone)

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for TLC (e.g., chloroform:methanol)

Procedure:

-

Dissolve 5α-Androstan-3β-ol-17-one in a minimal amount of warm ethanol.

-

Add a solution of carboxymethoxylamine hemihydrochloride in pyridine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and acidify with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the pure hapten derivative.

-

Confirm the structure of the synthesized hapten using techniques like NMR and Mass Spectrometry.

Carrier Protein Conjugation

The choice of carrier protein and the conjugation chemistry are crucial for the immunogenicity of the hapten-carrier conjugate. Commo[]n carrier proteins include Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH). KLH i[][11]s generally considered more immunogenic than BSA or OVA. It is[12] also advisable to use a different carrier protein for the screening assay (e.g., OVA) than the one used for immunization (e.g., BSA) to avoid selecting antibodies against the carrier protein itself.

The [11][12]mixed anhydride method or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to form a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups (lysine residues) on the carrier protein.

####[11][13]# Protocol 2: Conjugation of Hapten to BSA using EDC Chemistry

Materials:

-

5α-Androstan-3β-ol-17-(O-carboxymethyl)oxime (Hapten)

-

Bovine Serum Albumin (BSA)

-

1[13]-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N[13]-hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10-14 kDa MWCO)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the hapten in a small volume of DMF.

-

In a separate tube, dissolve BSA in PBS.

-

Activate the hapten by adding EDC and NHS to the hapten solution and incubate for 1 hour at room temperature.

-

Slowly add the activated hapten solution to the BSA solution while gently stirring.

-

Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

Purify the conjugate by extensive dialysis against PBS (3-4 changes over 48 hours) to remove unreacted hapten and coupling reagents.

-

Determine the molar incorporation ratio (hapten molecules per protein molecule) by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A ratio of 15-30 haptens per BSA molecule is generally desirable.

Caption: Workflow for immunogen synthesis.

PART 2: Antibody Production and Characterization

The choice between producing polyclonal or monoclonal antibodies depends on the specific requirements of the immunoassay. Polyc[14]lonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, offering higher sensitivity, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope, providing higher specificity and batch-to-batch consistency.

####[14][15][16][17][18] 2.1 Immunization Protocol

Materials:

-

Hapten-BSA immunogen

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Sterile PBS

-

Rabbits or mice for immunization

Procedure:

-

Prepare the primary immunization emulsion by mixing the immunogen solution with an equal volume of FCA to a final concentration of 1 mg/mL.

-

Immunize rabbits with multiple subcutaneous injections at different sites.

-

Booster immunizations are given every 4-6 weeks using an emulsion of the immunogen (0.5 mg/mL) in FIA.

-

Collect test bleeds 10-14 days after each booster to monitor the antibody titer.

-

Once a high antibody titer is achieved, perform a final bleed and separate the serum.

Antibody Titer Determination by ELISA

An indirect ELISA is used to determine the antibody titer. A different hapten-carrier conjugate (e.g., hapten-OVA) is used for coating the microplate to ensure that the detected antibodies are specific to the hapten and not the carrier protein.

Materials:

-

Hapten-OVA conjugate

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Rabbit anti-serum (primary antibody)

-

Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

-

TMB substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with the hapten-OVA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with PBST.

-

Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

Prepare serial dilutions of the rabbit anti-serum in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

Add TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a positive signal (e.g., twice the background).

Caption: Antibody production and screening workflow.

PART 3: Immunoassay Development and Validation

A competitive ELISA format is the most common type of immunoassay for small molecules like steroids. In this format, the free steroid in the sample competes with a fixed amount of enzyme-labeled steroid for a limited number of antibody binding sites.

Competitive ELISA Protocol

Materials:

-

Purified anti-5α-Androstan-3β-ol antibody

-

96-well microtiter plates

-

Coating buffer

-

Washing buffer (PBST)

-

Blocking buffer

-

5α-Androstan-3β-ol standards

-

5α-Androstan-3β-ol-HRP conjugate (tracer)

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with the purified antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with PBST.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

Add standards or samples to the wells, followed immediately by the 5α-Androstan-3β-ol-HRP conjugate.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate five times with PBST.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of 5α-Androstan-3β-ol in the sample.

Caption: Principle of competitive ELISA.

Assay Validation

A newly developed immunoassay must be rigorously validated to ensure its reliability. Key v[19][20]alidation parameters include:

-

Standard Curve: A standard curve should be generated using a series of known concentrations of 5α-Androstan-3β-ol. The working range of the assay is the linear portion of this curve.

-

Sensitivity (Limit of Detection, LoD): The lowest concentration of 5α-Androstan-3β-ol that can be distinguished from a blank sample with a certain level of confidence.

-

Specificity (Cross-reactivity): This is a critical parameter for steroid immunoassays due to the high structural similarity among different steroids. The c[2][21]ross-reactivity of the antibody should be tested against a panel of structurally related steroids, including DHEA, testosterone, dihydrotestosterone, and other androstane derivatives. Cross-reactivity is typically calculated as:

% Cross-reactivity = (Concentration of 5α-Androstan-3β-ol at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100

-

Precision (Intra- and Inter-assay variation): The reproducibility of the assay should be assessed by running the same samples multiple times within the same assay (intra-assay) and in different assays on different days (inter-assay). Coefficients of variation (CV%) should ideally be less than 15%.

-

Accuracy (Recovery): The ability of the assay to measure a known amount of 5α-Androstan-3β-ol spiked into a sample matrix. Recovery should be within 85-115%.

-

Parallelism: The dose-response curves of serially diluted samples should be parallel to the standard curve, indicating that the assay behaves similarly in the sample matrix and the standard buffer.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Sensitivity (LoD) | Dependent on application |

| Intra-assay CV% | < 15% |

| Inter-assay CV% | < 15% |

| Recovery | 85-115% |

Conclusion

The development of a specific and reliable immunoassay for 5α-Androstan-3β-ol is a multi-step process that requires careful planning and execution. The strategic design of the hapten, the choice of carrier protein, and the rigorous validation of the final assay are all critical for obtaining accurate and meaningful results. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop their own high-quality immunoassays for this important steroid metabolite. While immunoassays are powerful tools, it is important to be aware of their limitations, such as potential cross-reactivity, and to consider orthogonal methods like mass spectrometry for confirmation of results, especially in complex matrices or when high specificity is required.

[22][23]References

-

Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

-

Semantic Scholar. (n.d.). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

-

Handelsman, D. J., & Wartofsky, L. (2017). Mass spectrometry, immunoassay and valid steroid measurements in reproductive medicine and science. Human Reproduction, 32(5), 951–955. [Link]

-

ResearchGate. (2014). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. [Link]

-

Ligand Assay and Analysis Core. (2015). Validation of New Steroid Assay Methods. [Link]

-

G-Besin, G., et al. (2010). The effect of haptens on protein-carrier immunogenicity. Cellular & Molecular Immunology, 7(5), 383–389. [Link]

-

Stanczyk, F. Z., & Clarke, N. J. (2007). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713–1719. [Link]

-

Voigt, L., Griesel, C., & Vogeser, M. (2024). Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization. Frontiers in Endocrinology, 15, 1323382. [Link]

-

Rao, P. N., & Moore, P. H. (1977). Synthesis of new steroid haptens for radioimmunoassay. Part III. 15beta-Carboxyethylmercaptosteroid-bovine serum albumin conjugates. Specific antisera for radioimmunoassay of 5alpha-dihydrotestosterone, 5alpha-androstane-3beta, 17beta-diol and 5alpha-androstane-3alpha, 17beta-diol. Steroids, 29(2), 171–184. [Link]

-

Rolleri, E., Zannino, M., Orlandini, S., & Malvano, R. (1976). [The preparation and characterization of steroid antisera (author's transl)]. La Ricerca in clinica e in laboratorio, 6 Suppl 2, 147–162. [Link]

-

Steel Health & Hormones Centre. (2025). Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production. [Link]

-

Grover, P. K., & Odell, W. D. (1977). Radioimmunoassays for androsterone, 5alpha-androstane-3alpha, 17beta-diol and 5alpha-androstane-3beta, 17beta-diol. Steroids, 30(2), 181–194. [Link]

-

Pirke, K. M. (1977). The determination of 5alpha-androstane-3alpha, 17beta-diol in human plasma by radioimmunoassay. Acta endocrinologica, 84(2), 387–395. [Link]

-

bioRxiv. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. [Link]

-

ACS Publications. (2004). Preparation of Steroid Antibodies and Parallel Detection of Multianabolic Steroid Abuse with Conjugated Hapten Microarray. [Link]

-

PubMed. (2016). Synthesis of 5α-androstane-3α,17β-diol 17-O-glucuronide histaminyl conjugate for immunoassays. [Link]

-

RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. Retrieved from [Link]

-

BioPharmaSpec. (2025). Monoclonal vs Polyclonal Antibodies | Key Differences Explained. [Link]

-

CORE. (n.d.). Development of Monoclonal Antibodies in the Detection of Nandrolone Metabolites. Retrieved from [Link]

-

PubMed. (1987). Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. [Link]

-

Boster Bio. (2025). Monoclonal vs. Polyclonal Antibodies: Key Differences & Uses. [Link]

-

Davids Biotechnologie GmbH. (n.d.). Small Molecules for custom antibody production. Retrieved from [Link]

-

Singh, G., et al. (2014). Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 184–191. [Link]

-

Kohen, F., Lichter, S., Eshhar, Z., & Lindner, H. R. (1982). Preparation of monoclonal antibodies able to discriminate between testosterone and 5 alpha-dihydrotestosterone. Steroids, 39(4), 453–459. [Link]

-

Labclinics. (2018). Polyclonal vs. Monoclonal antibodies. [Link]

-

ResearchGate. (2025). Synthesis of 3 beta-amino-5 alpha-androstan-17-one from epiandrosterone. [Link]

-

Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

-

Habrioux, G., Desfosses, B., Condom, R., Faure, B., & Jayle, M. F. (1978). Simultaneous radioimmunoassay of 5alpha-androstane-3alpha, 17beta-diol and 5alpha-androstane-3beta, 17beta-diol unconjugated and conjugated in human serum. Steroids, 32(1), 61–71. [Link]

-

Jacobi, G. H., & Wilson, J. D. (1977). Formation of 5alpha-androstane-3alpha,17beta-diol by normal and hypertrophic human prostate. The Journal of clinical endocrinology and metabolism, 44(1), 107–115. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone. [Link]

-

Neogen. (n.d.). Testosterone ELISA Kit Instructions. Retrieved from [Link]

-

Assay Genie. (n.d.). Human Steroid 5 Alpha Reductase 2 (SRD5a2) ELISA Kit (HUDL02771). Retrieved from [Link]

Sources

- 1. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.com]

- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [The preparation and characterization of steroid antisera (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 11. Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies | bioRxiv [biorxiv.org]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. raybiotech.com [raybiotech.com]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. neobiotechnologies.com [neobiotechnologies.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Polyclonal vs. Monoclonal antibodies | labclinics.com [labclinics.com]

- 18. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Frontiers | Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization [frontiersin.org]

Application Note & Protocol: Quantification of 5α-Androstan-3β-ol in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5α-Androstan-3β-ol in plasma samples. We delve into the critical aspects of bioanalytical method development, from sample preparation to instrumental analysis, with a focus on achieving robust and reliable data. The methodologies detailed herein are grounded in established scientific principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the entire analytical workflow. We present detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering flexibility based on available instrumentation and specific research needs.

Introduction: The Significance of 5α-Androstan-3β-ol Quantification

5α-Androstan-3β-ol, an isomer of the more commonly studied 5α-androstane-3α,17β-diol, is a steroid metabolite that plays a role in various physiological and pathophysiological processes. Accurate quantification of this and other neurosteroids in biological matrices like plasma is crucial for understanding their function in the central nervous system and their potential as biomarkers or therapeutic targets. The inherent challenges in analyzing steroids, such as their low concentrations and structural similarities to other endogenous compounds, necessitate highly sensitive and specific analytical methods. Mass spectrometry, coupled with chromatographic separation, has become the gold standard for steroid analysis.[1] This application note will provide the theoretical and practical framework for the successful quantification of 5α-Androstan-3β-ol in plasma.

Foundational Principles: Choosing the Right Analytical Strategy

The two primary analytical techniques for steroid quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as desired sensitivity, sample throughput, and the specific instrumentation available.

-

LC-MS/MS is often favored for its high specificity, sensitivity, and applicability to a wide range of steroid compounds without the need for derivatization.[2] However, for some steroids, derivatization can enhance ionization efficiency and, consequently, sensitivity.[3]

-

GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the steroids.[1][4] This method can offer excellent chromatographic resolution and sensitivity.

This guide will provide detailed protocols for both approaches.

The Critical First Step: Plasma Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the complex plasma matrix, which contains proteins, lipids, and other interfering substances. The two most common and effective techniques for steroid extraction from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]

Rationale: This method is effective for extracting nonpolar steroids like 5α-Androstan-3β-ol from the aqueous plasma environment into an organic solvent. It is a relatively simple and cost-effective technique.

Solid-Phase Extraction (SPE)

SPE is a more advanced technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering components are washed away.[5][6]

Rationale: SPE offers higher selectivity and can provide cleaner extracts compared to LLE, leading to reduced matrix effects in the subsequent analysis.[7][8] The choice of sorbent (e.g., C18) is critical for optimal recovery.[6][8]

Instrumental Analysis: Protocols and Methodologies

Method 1: Quantification by LC-MS/MS

This method is adapted from established procedures for the simultaneous analysis of multiple steroids in plasma.[2][9]

Internal Standard: The use of a stable isotope-labeled internal standard, such as a deuterated analog of 5α-Androstan-3β-ol, is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[9][10]

Experimental Workflow (LC-MS/MS):

Caption: LC-MS/MS workflow for 5α-Androstan-3β-ol analysis.

Detailed Protocol (LC-MS/MS):

-

Sample Pre-treatment: To 200 µL of plasma, add the deuterated internal standard.

-

Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.[6]

-

Load the plasma sample.

-

Wash the cartridge with water and then a low-percentage organic solvent (e.g., hexane) to remove interferences.[6]

-

Elute 5α-Androstan-3β-ol with an appropriate organic solvent (e.g., ethyl acetate or methanol).[6]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[9][11]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The selection of precursor and product ions for both the analyte and internal standard is crucial and requires optimization.

-

Method 2: Quantification by GC-MS

This method is suitable for laboratories equipped with GC-MS instrumentation and is a well-established technique for steroid analysis.[12][13]

Derivatization: A critical step in GC-MS analysis of steroids is derivatization to increase their volatility and thermal stability.[1] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method.[4][14]

Experimental Workflow (GC-MS):

Caption: GC-MS workflow for 5α-Androstan-3β-ol analysis.

Detailed Protocol (GC-MS):

-

Sample Preparation: Follow the same extraction procedure (LLE or SPE) as described for the LC-MS/MS method.

-

Derivatization:

-